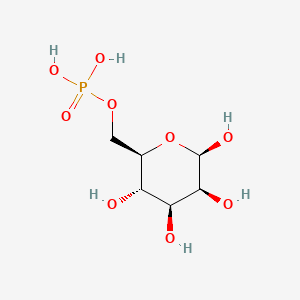

beta-D-mannose 6-phosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Beta-D-mannose 6-phosphate: is a phosphorylated sugar molecule that plays a crucial role in various metabolic pathways within living organisms. It is involved in processes such as gluconeogenesis, fatty acid synthesis, and amino acid synthesis. This compound is also essential in the formation of lysosomal enzymes, where it acts as a marker for glycoproteins, facilitating their transport to lysosomes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-D-mannose 6-phosphate can be synthesized using both chemical and enzymatic methods. One notable enzymatic method involves the use of polyphosphate-dependent mannose kinase from Arthrobacter species. This method replaces the expensive adenosine triphosphate with polyphosphate, making the process more cost-effective and environmentally friendly. The reaction conditions include the presence of metal ions, optimal temperature, and substrate addition, with a conversion efficiency of 99.17% under optimal conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale enzymatic synthesis due to its efficiency and scalability. The process involves optimizing key factors such as metal ions, temperature, and substrate concentration to achieve high conversion rates. Scale-up experiments have demonstrated the feasibility of this method for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Beta-D-mannose 6-phosphate undergoes various chemical reactions, including isomerization, phosphorylation, and glycosylation. One significant reaction is its conversion to fructose 6-phosphate by mannose phosphate isomerase .

Common Reagents and Conditions: The isomerization reaction typically requires the presence of metal ions such as cobalt chloride and occurs optimally at a pH of 7.5 and a temperature of 70°C .

Major Products Formed: The primary product formed from the isomerization of this compound is fructose 6-phosphate, which is a key intermediate in glycolysis and other metabolic pathways .

Scientific Research Applications

Beta-D-mannose 6-phosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used in the treatment of diseases related to lysosomal enzyme deficiencies. In biology, it serves as a marker for glycoproteins, aiding in the study of cellular processes and signaling pathways. In chemistry, it is utilized in the synthesis of various biomolecules. Industrially, it is employed in the production of therapeutic antibodies and other biopharmaceuticals .

Mechanism of Action

The mechanism of action of beta-D-mannose 6-phosphate involves its interaction with the mannose-6-phosphate receptor. This receptor binds to the compound and facilitates the transport of lysosomal enzymes to lysosomes. The accumulation of this compound can suppress glucose phosphate isomerase and other enzymes related to glucose metabolism, thereby affecting glycolysis, the tricarboxylic acid cycle, the pentose phosphate pathway, and glycan synthesis .

Comparison with Similar Compounds

- D-mannose

- Fructose 6-phosphate

- Glucose 6-phosphate

- Ribose 5-phosphate

Comparison: Beta-D-mannose 6-phosphate is unique in its role as a marker for glycoproteins and its involvement in lysosomal enzyme transport. Unlike other similar compounds, it specifically interacts with the mannose-6-phosphate receptor, making it crucial for the proper functioning of lysosomal enzymes. Additionally, its conversion to fructose 6-phosphate by mannose phosphate isomerase distinguishes it from other phosphorylated sugars .

Properties

CAS No. |

40436-61-1 |

|---|---|

Molecular Formula |

C6H13O9P |

Molecular Weight |

260.14 g/mol |

IUPAC Name |

[(2R,3S,4S,5S,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C6H13O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-10H,1H2,(H2,11,12,13)/t2-,3-,4+,5+,6-/m1/s1 |

InChI Key |

NBSCHQHZLSJFNQ-RWOPYEJCSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)OP(=O)(O)O |

physical_description |

Solid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.